methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a carboxylate ester at position 4. The amino group at position 2 is functionalized with a butanoyl chain terminating in a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety.
Properties
Molecular Formula |
C17H17N5O4S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N5O4S/c1-10-14(16(25)26-2)27-17(18-10)19-13(23)8-5-9-22-15(24)11-6-3-4-7-12(11)20-21-22/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,19,23) |
InChI Key |
AEABCFGGDQXVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure combining a thiazole-carboxylate and benzotriazinone. Below, it is compared to analogs sharing key structural motifs.
Benzotriazinone-Containing Compounds
Azinphos-methyl (CAS 86-50-0)
- Structure : Phosphorodithioic acid ester with a 4-oxo-benzotriazinylmethyl group.
- Key Differences : Replaces the thiazole-carboxylate with a phosphorodithioate ester.
- Properties: Highly toxic organophosphate insecticide; restricted due to acute toxicity to humans and aquatic life .
- Implications: The benzotriazinone moiety in Azinphos-methyl contributes to pesticidal activity, but its phosphorodithioate group introduces neurotoxic effects absent in the target compound.
N-[4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Butanoyl]Glycine (CAS 879762-83-1)
- Structure: Benzotriazinone-linked butanoyl chain conjugated to glycine.
- Key Differences : Substitutes the thiazole ring with a glycine residue.
- Implications: Demonstrates how amino acid conjugation can modulate solubility, whereas the thiazole-carboxylate in the target compound may enhance membrane permeability.
Thiazole-Carboxylate Derivatives
Methyl 2-(3-(4-Butoxybenzoyl)-...-Thiazole-5-Carboxylate ()
- Structure: Thiazole-carboxylate with a 4-butoxybenzoyl-pyrrolidinone substituent.
- Key Differences: Replaces the benzotriazinone-butanoyl group with a benzoyl-pyrrolidinone system.
- Properties: Likely designed for anti-inflammatory or kinase inhibitory activity, given the prevalence of pyrrolidinone motifs in drug discovery .
- Implications: The benzotriazinone group in the target compound may offer distinct hydrogen-bonding interactions compared to pyrrolidinone.
Ethyl 2-...-4-Methylthiazole-5-Carboxylate ()
- Structure : Thiazole-carboxylate with fluorophenyl and benzoyl substituents.
- Key Differences: Fluorinated aryl groups enhance metabolic stability but lack the benzotriazinone’s hydrogen-bonding capability.
- Properties : Fluorine atoms improve lipophilicity and bioavailability .
- Implications: The target compound’s benzotriazinone may balance hydrophilicity and target binding compared to fluorinated analogs.
Structural and Functional Analysis: Data Table
Research Findings and Implications
- Its electron-deficient aromatic system may interact with biological targets via π-stacking or hydrogen bonding.
- Thiazole-Carboxylate Advantage: The thiazole ring’s rigidity and carboxylate’s polarity likely improve metabolic stability and target specificity compared to phosphorodithioates (Azinphos-methyl) or amino acid conjugates.
Biological Activity
Methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, and summarizes relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a thiazole ring and a benzotriazine moiety, which are known for their biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole and benzotriazine derivatives exhibit potent anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. Specifically, the compound may act similarly to known antitubulin drugs by binding to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Case Study:
In a study evaluating the anticancer efficacy of thiazole derivatives, one compound demonstrated an IC50 value of 0.045 µg/mL against resistant strains of cancer cells. This highlights the potential of this compound as an effective agent in cancer therapy.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Benzotriazine derivatives have shown activity against various bacterial strains. Preliminary data suggest that this compound exhibits significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | E. coli | 1.0 µg/mL |
| Methyl 4-Methyl... | E. coli | 0.75 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:
- Tubulin Binding: Similar to other thiazole derivatives, it may inhibit tubulin polymerization.
- Reactive Oxygen Species (ROS) Production: The compound may induce oxidative stress in microbial cells.
- Enzyme Inhibition: It could inhibit specific enzymes crucial for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
